N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridazinone core, which is known for its diverse pharmacological properties. Its molecular formula is C22H19N5O2S, and it features functional groups that may influence its biological interactions and efficacy.
Property | Value |
---|---|
Molecular Formula | C22H19N5O2S |
Molecular Weight | 417.5 g/mol |
CAS Number | 2194906-77-7 |
Structural Features | Pyridazine, sulfonamide moiety |
The primary mechanism of action for this compound involves its interaction with fatty acid binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation. By inhibiting FABP4, the compound may modulate metabolic processes associated with obesity and related disorders.
Molecular docking studies suggest that the compound binds effectively to FABP4, potentially leading to decreased lipid accumulation and reduced inflammatory responses in various tissues .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are key mediators in inflammatory pathways .
Anticancer Potential
The compound has been investigated for its potential synergistic effects when combined with MEK inhibitors in cancer treatment. This combination therapy could enhance the efficacy of existing cancer treatments by targeting multiple pathways involved in tumor growth and survival .
Case Studies
Several studies have evaluated the biological activity of pyridazinone derivatives, including the target compound:
-
Study on FABP4 Inhibition :
- Objective : To assess the binding affinity of the compound to FABP4.
- Method : Molecular docking simulations and in vitro assays.
- Results : The compound showed high binding affinity to FABP4, leading to significant reductions in lipid uptake in adipocytes.
-
Combination Therapy with MEK Inhibitors :
- Objective : To explore the synergistic effects in cancer models.
- Method : In vivo studies using animal models.
- Results : Enhanced tumor regression was observed when the compound was used alongside MEK inhibitors compared to monotherapy.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Inhibition of Lipid Accumulation : The compound effectively reduces lipid accumulation in adipose tissues, suggesting its potential use in treating metabolic disorders .
- Selective COX-2 Inhibition : Similar pyridazinone derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is associated with anti-inflammatory effects without significant gastrointestinal side effects typical of non-selective NSAIDs .
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-23-11-10-22(20-12-14-24-15-13-20)26-27(23)17-16-25-31(29,30)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-15,25H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATKCRKASMVXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.